
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide, also known as CTAP, is a synthetic compound that belongs to the class of kappa opioid receptor antagonists. It is used in scientific research to study the role of kappa opioid receptors in various physiological and pathological conditions.
科学研究应用
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is primarily used in scientific research to study the role of kappa opioid receptors in various physiological and pathological conditions. It has been shown to be a potent and selective kappa opioid receptor antagonist, which means that it can block the activation of these receptors by endogenous opioids such as dynorphins. By blocking kappa opioid receptors, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide can help researchers understand the role of these receptors in pain perception, stress response, addiction, and mood disorders.
作用机制
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide works by binding to the kappa opioid receptors and preventing the activation of these receptors by endogenous opioids such as dynorphins. This leads to a decrease in the activity of the kappa opioid system, which is involved in the modulation of pain perception, stress response, addiction, and mood disorders.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting that it may be useful in the treatment of addiction. It has also been shown to decrease the symptoms of depression and anxiety in animal models, suggesting that it may be useful in the treatment of mood disorders. Additionally, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide has been shown to decrease pain perception in animal models, suggesting that it may be useful in the treatment of chronic pain.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is its selectivity for the kappa opioid receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. Additionally, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is a potent antagonist, which means that it can be used at low concentrations to achieve the desired effect. However, one of the limitations of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
未来方向
There are a number of future directions for the study of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide and the kappa opioid receptor system. One area of research is the development of more selective and potent kappa opioid receptor antagonists, which may have greater therapeutic potential. Another area of research is the study of the role of the kappa opioid receptor system in various disease states, such as chronic pain, addiction, and mood disorders. Additionally, there is a need for more research on the long-term effects of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide and other kappa opioid receptor antagonists, particularly in terms of their potential for toxicity and side effects.
合成方法
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide involves the reaction of 1-cyano-1-methyl-3-phenylpropylamine with 2-bromo-1-(thiophen-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide as a white solid, which can be purified by recrystallization.
属性
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-2-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14(16-9-6-12-22-16)17(21)20-18(2,13-19)11-10-15-7-4-3-5-8-15/h3-9,12,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCSUPGKWKBOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)
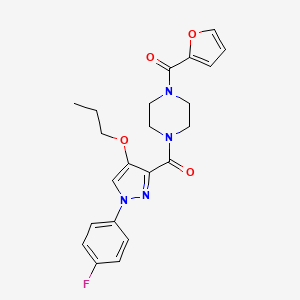
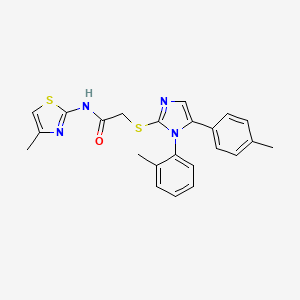
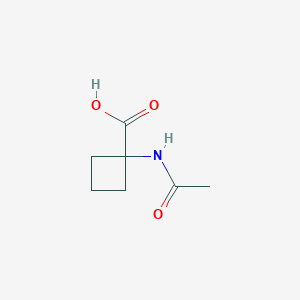
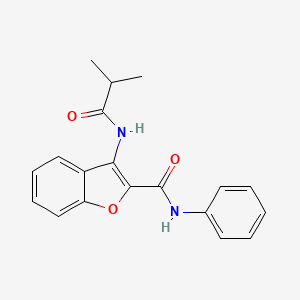
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)
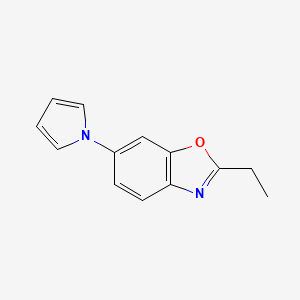

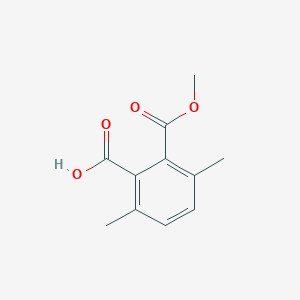
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)